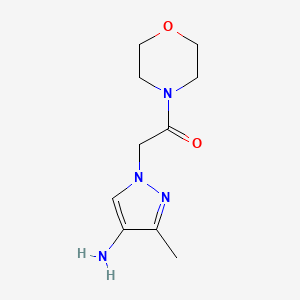![molecular formula C19H14N2S B13883663 7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a phenyl group at the 3-position and a 4-methylpyridin-3-yl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki cross-coupling reaction using a phenylboronic acid and a suitable halogenated thieno[3,2-b]pyridine intermediate.
Attachment of the 4-Methylpyridin-3-yl Group: This step often involves a nucleophilic substitution reaction where a halogenated thieno[3,2-b]pyridine derivative reacts with 4-methylpyridin-3-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives of the compound can react with nucleophiles or electrophiles under basic or acidic conditions, respectively.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]pyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings substituted with various functional groups.
Phenylthieno Derivatives: Compounds with phenyl and thieno groups in different configurations.
Uniqueness
7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine is unique due to the specific arrangement of its substituents, which can impart distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and materials applications that are not observed with other similar compounds.
Propiedades
Fórmula molecular |
C19H14N2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
7-(4-methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C19H14N2S/c1-13-7-9-20-11-16(13)15-8-10-21-18-17(12-22-19(15)18)14-5-3-2-4-6-14/h2-12H,1H3 |
Clave InChI |
MRNMLPMOIADHFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)




![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)

![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
